Mazipredone chemical structure and properties
Mazipredone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mazipredone, a synthetic glucocorticoid, is a derivative of prednisolone notable for its anti-inflammatory and anti-allergic properties. This document provides a comprehensive technical overview of mazipredone, detailing its chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies. As a member of the corticosteroid family, mazipredone's primary mechanism of action involves its interaction with the glucocorticoid receptor, leading to the modulation of gene expression and subsequent anti-inflammatory effects. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical Structure and Identifiers
Mazipredone is chemically designated as (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[1]. The addition of a methylpiperazinyl group at the C-21 position distinguishes it from prednisolone.
Below is a 2D representation of the chemical structure of Mazipredone:
Table 1: Chemical Identifiers for Mazipredone
| Identifier | Value | Reference |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | [1] |
| CAS Registry Number | 13085-08-0 | [2] |
| Molecular Formula | C26H38N2O4 | [2] |
| Molecular Weight | 442.59 g/mol | [2][3] |
| Canonical SMILES | C[C@]12C--INVALID-LINK--CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C">C@@HO | [4] |
| InChI | InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 | [4] |
| InChIKey | CZBOZZDZNVIXFC-VRRJBYJJSA-N | [4] |
| Synonyms | Depersolon, Deoxymethylpiperazinyl prednisolone | [4] |
Physicochemical Properties
Mazipredone is described as a water-soluble, long-acting prednisolone derivative[5]. It is also known to be soluble in DMSO. The compound is sensitive to oxidation and degradation in acidic and basic media. A study on its impurity profile revealed its degradation pathways under stress conditions[6].
Table 2: Physicochemical Properties of Mazipredone
| Property | Value | Reference |
| Melting Point | 199 °C | [2] |
| Solubility | Water-soluble, Soluble in DMSO | [5][7] |
| Stability | Sensitive to oxidation, acidic and basic conditions. Stable for several weeks at ambient temperature during shipping. For long-term storage, -20°C is recommended. | [5] |
| Appearance | Data not available | |
| pKa | Data not available |
Pharmacology
Mazipredone is a synthetic glucocorticoid with potent anti-inflammatory and anti-allergic effects. Its therapeutic applications are primarily for topical treatment of skin conditions and parenteral use as a glucocorticoid[5]. The brand name for mazipredone is Depersolon, and it has been marketed in the Czech Republic and Hungary[4].
Mechanism of Action: Glucocorticoid Receptor Signaling
Like other corticosteroids, mazipredone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes, leading to the observed anti-inflammatory, immunosuppressive, and metabolic effects.
The diagram below illustrates the generalized signaling pathway of the glucocorticoid receptor.
Caption: Glucocorticoid Receptor Signaling Pathway.
Pharmacokinetics and Pharmacodynamics
Specific pharmacokinetic and pharmacodynamic data for mazipredone are not extensively available in the public domain. However, as a prednisolone derivative, its behavior is expected to be similar to other glucocorticoids.
Table 3: General Pharmacological Profile of Glucocorticoids (for reference)
| Parameter | Description | Reference |
| Absorption | Generally well-absorbed after oral and parenteral administration. | [9] |
| Distribution | Widely distributed throughout the body. Binds to plasma proteins, primarily corticosteroid-binding globulin and albumin. | [10] |
| Metabolism | Primarily metabolized in the liver. | [10] |
| Excretion | Metabolites are excreted by the kidneys. | [10] |
| Pharmacodynamics | Effects are mediated through the glucocorticoid receptor, leading to changes in gene expression. The onset of action for genomic effects is typically in the order of hours. | [11] |
Note: The data in Table 3 is generalized for glucocorticoids and may not be fully representative of mazipredone.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A reversed-phase HPLC method has been described for the separation of impurities and degradation products of mazipredone hydrochloride[6].
Methodology:
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Columns: C18 and C8 reversed-phase columns.
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Mobile Phase: Isocratic and gradient systems using aqueous ammonium acetate, methanol, and acetonitrile.
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Detection: Diode-array UV detection and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for identification of impurities.
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Stress Conditions for Degradation Studies: 0.1 M hydrochloric acid and 0.1 M sodium hydroxide at 80°C to study hydrolytic and oxidative degradation pathways.
The workflow for this type of analysis is depicted below.
Caption: General workflow for HPLC-based stability and impurity analysis.
In Vitro Anti-Inflammatory Assays
While specific protocols for mazipredone are not detailed in the available literature, standard in vitro assays for evaluating the anti-inflammatory potential of compounds can be applied.
Example Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
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Cell Line: RAW 264.7 murine macrophage cell line.
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Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of mazipredone for 1 hour. Include a vehicle control (e.g., DMSO).
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
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NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess assay.
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Data Analysis: Calculate the percentage inhibition of NO production by mazipredone compared to the LPS-stimulated control.
Clinical Use and Adverse Effects
Mazipredone has been used topically for skin conditions and parenterally as a glucocorticoid[5]. As with other corticosteroids, potential adverse effects are associated with its use, particularly with systemic and long-term administration. These can include metabolic effects (e.g., hyperglycemia), immunosuppression, and effects on the skin and other organ systems.
Conclusion
Mazipredone is a synthetic glucocorticoid with established anti-inflammatory and anti-allergic properties. Its chemical structure and general pharmacological profile are well-characterized. While specific quantitative data on some physicochemical properties and detailed pharmacokinetic/pharmacodynamic profiles are limited in publicly available literature, its similarity to prednisolone provides a basis for understanding its biological activity. The experimental protocols outlined in this guide offer a starting point for further investigation and characterization of this compound. Further research is warranted to fully elucidate the specific properties of mazipredone and its potential therapeutic applications.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Mazipredone - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Estimation of impurity profiles of drugs and related materials Part 18. Impurities and degradation products of mazipredone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
